

Amoproxan: A Comprehensive Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: Amoproxan

Cat. No.: B1665377

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This technical guide provides an in-depth analysis of **Amoproxan**, a chemical compound with potential applications in scientific research and drug development. The document is intended for an audience of researchers, scientists, and professionals within the pharmaceutical and biotechnology industries. It details the chemical structure, physicochemical properties, and known pharmacological activities of **Amoproxan**, along with standardized experimental protocols for its characterization.

Chemical Identity and Structure

Amoproxan, systematically named [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate, is a synthetic organic molecule.^[1] The compound is identified by the Chemical Abstracts Service (CAS) number 22661-76-3.^[1] Its molecular formula is C₂₂H₃₅NO₇, corresponding to a molecular weight of 425.5 g/mol.^{[1][2]}

The structural formula of **Amoproxan** features a morpholine ring and a 3,4,5-trimethoxybenzoate ester group linked by a propan-2-yl ether backbone. The molecule exists as a racemate, with (R)- and (S)-enantiomers.

Table 1: Chemical Identifiers of **Amoproxan**

Identifier	Value
IUPAC Name	[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate[1]
CAS Number	22661-76-3[1]
Molecular Formula	C ₂₂ H ₃₅ NO ₇ [1][2]
SMILES	<chem>CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC</chem> [1]
InChI	InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3[1]
InChIKey	YOKPRDAUBGOISU-UHFFFAOYSA-N[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of **Amoproxan** is provided in Table 2. These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development. The data presented are primarily based on computational models.

Table 2: Physicochemical Properties of **Amoproxan**

Property	Value
Molecular Weight	425.5 g/mol [1][2]
Exact Mass	425.24135246 Da[1][2]
XLogP3	3.5
Hydrogen Bond Donor Count	0[1][2]
Hydrogen Bond Acceptor Count	8[1][2]
Rotatable Bond Count	11[1][2]
Topological Polar Surface Area	84.9 Å²[1][2]
Heavy Atom Count	30[1][2]

Pharmacological Profile

Amoproxan has been identified as a synthetic amino acid derivative with several notable pharmacological activities. It functions as an ion channel activator and an agonist of the nicotinic acetylcholine receptor (nAChR). Furthermore, **Amoproxan** exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokine release, specifically Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β), from human monocytes. It is also classified as a vasodilating agent.

The proposed mechanism of action for **Amoproxan** involves its interaction with nAChRs, which are ligand-gated ion channels. As an agonist, **Amoproxan** likely binds to these receptors, inducing a conformational change that opens the ion channel. The subsequent influx of ions is believed to initiate intracellular signaling cascades that ultimately lead to the observed inhibition of TNF- α and IL-1 β production.



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*Proposed signaling pathway of **Amoproxan**.*

Experimental Methodologies

While a specific, detailed protocol for the synthesis of **Amoproxan** is not readily available in the surveyed literature, standard organic chemistry techniques for esterification would be applicable. The biological activities of **Amoproxan** can be characterized using the following established experimental protocols.

Nicotinic Acetylcholine Receptor Binding Assay

This assay determines the binding affinity of **Amoproxan** to nAChRs.

- Principle: A competitive radioligand binding assay is employed using membranes from cells expressing the nAChR subtype of interest and a specific radiolabeled antagonist.
- Procedure:
 - Incubate receptor-containing membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and varying concentrations of **Amoproxan**.
 - Separate bound from free radioligand by rapid filtration.
 - Quantify the bound radioactivity using liquid scintillation counting.
 - Calculate the IC₅₀ value (the concentration of **Amoproxan** that inhibits 50% of specific radioligand binding) and subsequently the K_i (binding affinity) using the Cheng-Prusoff equation.

Ion Channel Activity Assessment via Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the definitive method for studying the effects of a compound on ion channel function.^[1]

- Principle: This technique allows for the measurement of ion currents across the entire cell membrane in response to the application of a test compound.

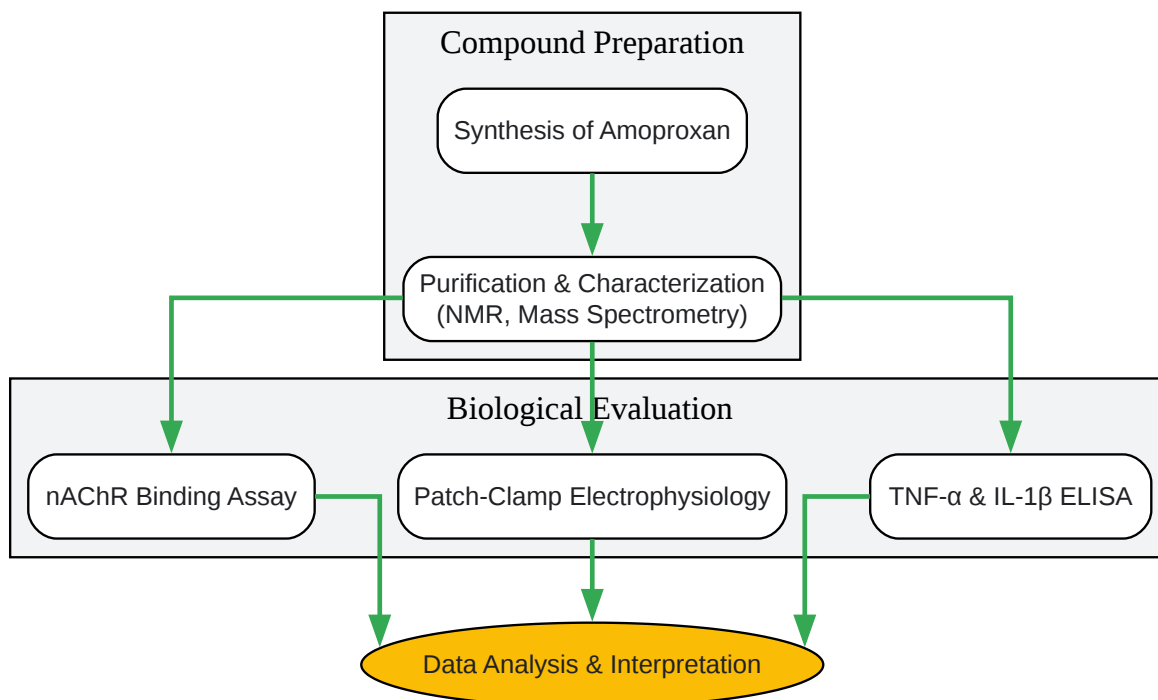
- Procedure:
 - Establish a high-resistance seal between a glass micropipette and the membrane of a cell expressing the target ion channel.
 - Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).
 - Apply a voltage clamp to control the membrane potential.
 - Perfuse the cell with solutions containing varying concentrations of **Amoproxan**.
 - Record the resulting changes in ion channel currents to determine the potency and efficacy of **Amoproxan** as an ion channel activator.

Quantification of Cytokine Inhibition by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for measuring the concentration of cytokines in biological fluids.

- Principle: A sandwich ELISA is used to quantify the amount of TNF- α and IL-1 β released from cells.
- Procedure:
 - Culture human monocytic cells (e.g., THP-1) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of **Amoproxan**.
 - Collect the cell culture supernatant.
 - Add the supernatant to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.
 - Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.
 - Add a chromogenic substrate and measure the resulting color change spectrophotometrically.

- Determine the cytokine concentration by comparison to a standard curve.



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